![molecular formula C9H18N2 B1419567 Cyclopropyl-methyl-piperidin-4-YL-amine CAS No. 1048919-83-0](/img/structure/B1419567.png)
Cyclopropyl-methyl-piperidin-4-YL-amine
Overview
Description
“Cyclopropyl-methyl-piperidin-4-YL-amine” is a chemical compound with the IUPAC name N-cyclopropyl-N-methyl-4-piperidinamine . It is a white solid with a molecular weight of 227.18 .
Synthesis Analysis
Piperidine derivatives are widely used in drug design and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl-methyl-piperidin-4-YL-amine” is represented by the InChI code 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H
. The compound has a linear formula of C9H20Cl2N2
.
Physical And Chemical Properties Analysis
“Cyclopropyl-methyl-piperidin-4-YL-amine” is a white solid . It has a molecular weight of 227.18 .
Scientific Research Applications
Synthesis and Pharmacology
Aminopyrimidine 2, a compound including cyclopropyl-methyl-piperidin-4-YL-amine, was identified as a novel 5-HT(1A) agonist. This compound demonstrated moderate potency and metabolic stability, leading to the development of improved compounds within the series (Dounay et al., 2009).
Catalytic Synthesis
The Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, involving cyclopropyl-methyl-piperidin-4-YL-amine, provides access to highly functionalized piperidines. This method proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization (Lebold et al., 2009).
Total Synthesis of Natural Products
The synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, utilized cyclopropyl-methyl-piperidin-4-YL-amine as a key intermediate. This synthesis featured a diastereoselective PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation (Csatayová et al., 2010).
Piperidine Derivatives and Their Properties
The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one was synthesized, which is related to cyclopropyl-methyl-piperidin-4-YL-amine. This compound's crystal structure was studied, showing potential for biological applications due to its relation to the anti-HIV drug Nevirapine (Thimmegowda et al., 2009).
Antibacterial Activity
Cyclopropyl-methyl-piperidin-4-YL-amine derivatives were synthesized using microwave-assisted methods and evaluated for antibacterial activity. These derivatives showed potential as effective antibacterial agents (Cmerugu et al., 2010).
Future Directions
Piperidine derivatives, including “Cyclopropyl-methyl-piperidin-4-YL-amine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a pivotal role in the pharmaceutical industry . Future research may focus on exploring the therapeutic applications of these compounds in various diseases .
properties
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQRGPANQWPCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-methyl-piperidin-4-YL-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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